(4-Chloro-2-methoxybenzyl)hydrazine
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Overview
Description
(4-Chloro-2-methoxybenzyl)hydrazine is an organic compound with the molecular formula C8H11ClN2O It is a derivative of benzylhydrazine, where the benzyl group is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxybenzyl)hydrazine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Chloro-2-methoxybenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methoxybenzyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of azides or nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzylhydrazines.
Scientific Research Applications
(4-Chloro-2-methoxybenzyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methoxybenzyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyl)hydrazine: Lacks the chlorine substitution, leading to different chemical reactivity and biological activity.
(4-Chlorobenzyl)hydrazine: Lacks the methoxy group, affecting its solubility and reactivity.
(2-Methoxybenzyl)hydrazine: Lacks the chlorine substitution, resulting in different chemical properties.
Uniqueness
(4-Chloro-2-methoxybenzyl)hydrazine is unique due to the presence of both chlorine and methoxy substituents on the benzyl group. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
(4-chloro-2-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11ClN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
InChI Key |
IAEAEWQZJLJONC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CNN |
Origin of Product |
United States |
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